methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate
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Overview
Description
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate is a sulfur-containing ansamycin antibiotic isolated from the culture broth of Streptomyces albolongus . This compound has shown significant activity against gram-positive bacteria, acid-fast bacteria, and protozoa . Its unique structure and potent biological activity make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate is primarily obtained through fermentation of Streptomyces albolongus . The culture broth is processed to isolate the compound, which is then purified using various chromatographic techniques
Industrial Production Methods: Industrial production of ansathiazin involves large-scale fermentation processes. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of ansathiazin . Post-fermentation, the compound is extracted and purified using industrial-scale chromatography and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ansathiazin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce ansathiazin.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate exerts its effects by targeting specific molecular pathways in microorganisms. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to cell death . The compound’s sulfur-containing structure is crucial for its binding affinity and biological activity . Additionally, ansathiazin may interfere with other cellular processes, such as DNA replication and cell wall synthesis .
Comparison with Similar Compounds
Awamycin: Another sulfur-containing ansamycin antibiotic with a similar structure and biological activity.
Rifamycin: A well-known ansamycin antibiotic used to treat tuberculosis and other bacterial infections.
Naphthomycin: A group of ansamycin antibiotics with structural similarities to ansathiazin.
Uniqueness of methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate: this compound’s unique sulfur-containing structure sets it apart from other ansamycin antibiotics. This structural feature contributes to its potent biological activity and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
105645-37-2 |
---|---|
Molecular Formula |
C37H47NO13S |
Molecular Weight |
745.837 |
InChI |
InChI=1S/C37H47NO13S/c1-13-12-14(2)26(41)22-20-21(30(45)18(6)33(22)50-8)31(46)24-34(32(20)47)52-37(7,36(49)38-24)11-10-19(39)15(3)27(42)17(5)29(44)23(35(48)51-9)28(43)16(4)25(13)40/h10-13,15-17,19,23,25,27-29,39-40,42-45H,1-9H3,(H,38,49)/b11-10-,14-12-/t13-,15+,16+,17+,19?,23-,25-,27+,28+,29+,37?/m0/s1 |
InChI Key |
MGCODIUBBQSVGL-XSEUPJKZSA-N |
SMILES |
CC1C=C(C(=O)C2=C(C(=C(C3=C2C(=O)C4=C(C3=O)NC(=O)C(S4)(C=CC(C(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)O)C)O)C)OC)C |
Origin of Product |
United States |
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